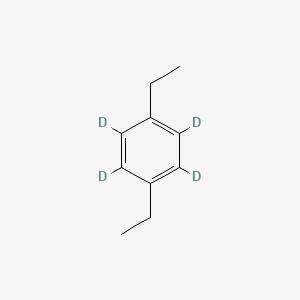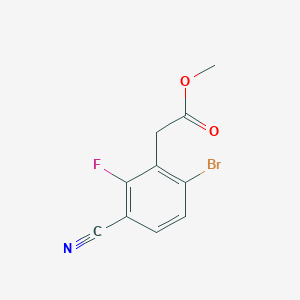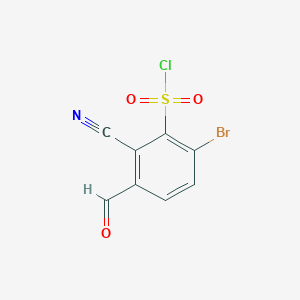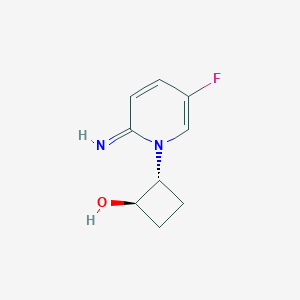![molecular formula C13H17N3O B1485008 {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine CAS No. 1874574-33-0](/img/structure/B1485008.png)
{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine
Vue d'ensemble
Description
The compound “{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is attached to a methanamine group and a benzyloxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a type of aromatic heterocycle. The benzyloxyethyl group would provide additional complexity to the structure .Chemical Reactions Analysis
The pyrazole ring in the compound is likely to participate in various chemical reactions. For example, it could undergo electrophilic substitution reactions . The benzyloxyethyl group could also potentially undergo reactions, such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a pyrazole ring often have high nitrogen content and can act as ligands in coordination chemistry .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
One study discusses the role of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, essential for understanding metabolism-based drug-drug interactions (DDIs). The paper reviews the selectivity of chemical inhibitors towards various CYP isoforms, crucial for predicting potential DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Novel Pyrazole
Another study provides an overview of pyrazoles, highlighting their significance in agrochemical and pharmaceutical activities due to their core structure found in many compounds. It discusses new synthetic strategies and biological activities found in pyrazole derivatives, emphasizing their potential in creating compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Antioxidant Activity Determination Methods
A comprehensive review of methods used to determine antioxidant activity, including chemical and electrochemical assays, highlights the importance of such studies in various fields like food engineering, medicine, and pharmacy. This research provides critical insights into assessing the antioxidant capacity of complex samples, relevant for studying compounds like "{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine" that may possess antioxidant properties (Munteanu & Apetrei, 2021).
Pyrazoline Derivatives for Anticancer Agents
This research focuses on synthetic strategies for developing new anticancer agents using pyrazoline derivatives, underscoring the biological activity research in pharmaceutical chemistry. Pyrazoline derivatives have been investigated for their multifunctional applications, including anticancer activities, making them an area of interest for developing potential therapeutic agents (Ray et al., 2022).
Propriétés
IUPAC Name |
[1-(2-phenylmethoxyethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-8-13-9-15-16(10-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,9-10H,6-8,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZYRQXZDWWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)


![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
![trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484936.png)


![1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)



